N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
Description
This compound features a unique structure combining a pyrrolidinyl moiety linked to a 3-cyanopyrazin-2-yloxy group, a methylthio (-SMe) substituent, and an acetamide backbone. The methylthio group may enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-[1-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-11(22)20-13(4-8-25-2)16(23)21-7-3-12(10-21)24-15-14(9-17)18-5-6-19-15/h5-6,12-13H,3-4,7-8,10H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUIDWQGXZLQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide generally involves a multi-step procedure. This often starts with the preparation of the cyanopyrazine derivative, followed by its coupling with pyrrolidine derivatives in the presence of appropriate reagents. The methylthio butan-2-yl component is then introduced through reactions involving thiolation agents. The final acetamide incorporation is done through amidation reactions.
Industrial Production Methods: Industrial production may leverage advanced catalytic systems and flow chemistry techniques to optimize yield and purity. Continuous production methods ensure the scalability and efficiency required for large-scale manufacturing.
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of various precursors, including 3-cyanopyrazin-2-ol and pyrrolidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide exhibit significant anti-inflammatory activity. Molecular docking studies suggest that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This makes them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Research has shown that derivatives of cyanopyrazine compounds possess antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Some studies have explored the anticancer potential of related compounds, suggesting that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations into their structure-activity relationship (SAR) could enhance their efficacy as anticancer agents .
Case Studies
Mechanism of Action
This compound's mechanism of action is primarily influenced by its structural components:
Molecular Targets: It interacts with various enzymes and receptors.
Pathways Involved: It affects signal transduction pathways and metabolic pathways, depending on the specific biological context in which it is used.
Comparison with Similar Compounds
Pyrazine-Containing Acetamide Derivatives
Compounds with pyrazine-carboxamide or pyrazine-linked moieties exhibit diverse bioactivities. For example:
Key Observations :
Pyrrolidinyl and Acetamide Derivatives
Pyrrolidine rings are often used to modulate conformational flexibility. Notable examples include:
Key Observations :
- The target compound’s pyrrolidinyl-oxygen linkage distinguishes it from pyrrolidinone derivatives (e.g., in ), which may affect metabolic stability .
Methylthio-Containing Analogs
Methylthio groups influence lipophilicity and redox properties. Comparisons include:
Key Observations :
- The target compound’s -SMe group increases logP compared to nitro or cyano derivatives, suggesting better membrane permeability .
- Trifluoromethyl groups in improve metabolic resistance but may reduce solubility .
Biological Activity
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound with potential pharmaceutical applications. Its unique structure, which incorporates multiple functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. The compound features an acetamide functional group, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₃S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 2034210-35-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of specific precursors like piperidine derivatives and cyanopyrazine. Key methods may include:
- Nucleophilic Substitution : Utilizing polar aprotic solvents to enhance nucleophilicity.
- Coupling Reactions : Forming the desired product through coupling reactions with various electrophiles.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that compounds structurally similar to this compound demonstrate significant activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
2. Anticancer Activity
Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives have been reported to target specific kinases involved in tumorigenesis, suggesting that this compound may also possess anticancer properties .
3. Neuropharmacological Effects
Research on related compounds indicates potential interactions with neurotransmitter systems, particularly in modulating acetylcholine levels through acetylcholinesterase inhibition. This suggests possible applications in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of synthesized derivatives against M. tuberculosis and other pathogens. The results showed that certain derivatives maintained efficacy against multidrug-resistant strains, indicating a unique mechanism of action distinct from conventional antibiotics .
Case Study 2: Anticancer Screening
In another investigation, compounds similar to N-(1-(3-cyanopyrazin-2-yl)oxy)pyrrolidin derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis in cancer cells, highlighting their potential as anticancer agents .
Q & A
Q. Q1. What are the key functional groups and structural motifs in this compound, and how do they influence synthetic strategies?
Methodological Answer: The compound contains:
- A 3-cyanopyrazine ring (electron-deficient heterocycle, impacts reactivity and solubility).
- A pyrrolidin-1-yl ether linkage (introduces conformational flexibility and potential hydrogen-bonding interactions).
- A methylthio group (thioether, influences redox properties and metabolic stability).
- An acetamide terminus (common pharmacophore for bioactivity modulation).
Synthesis Strategy:
Multi-step synthesis is required, typically involving:
Cyanopyrazine functionalization via nucleophilic substitution (e.g., SNAr with pyrrolidine derivatives under basic conditions) .
Thioether formation using methylthiol precursors (e.g., methanethiol or methyl disulfide with a leaving group like bromide) .
Acetamide coupling via activated esters (e.g., EDC/HOBt-mediated acylation) .
Critical Step: Control of regioselectivity during pyrazine substitution to avoid byproducts .
Q. Q2. What analytical techniques are essential for characterizing this compound and validating its purity?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR to confirm regiochemistry of the pyrazine-pyrrolidine linkage (e.g., chemical shifts for ether oxygen at ~4.5 ppm in 1H NMR) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine and butan-2-yl backbone .
- Mass Spectrometry (HRMS):
- Exact mass determination to validate molecular formula (e.g., ESI+ mode with <5 ppm error) .
- HPLC-PDA:
- Purity assessment using C18 columns (e.g., gradient elution with acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions for the cyanopyrazine-pyrrolidine coupling step to maximize yield?
Methodological Answer:
- Key Variables:
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine .
- Base: Use of DBU or K2CO3 to deprotonate pyrrolidine and drive SNAr reaction .
- Temperature: 80–100°C to balance reaction rate and side reactions (e.g., cyano group hydrolysis).
- Monitoring:
- In-situ FTIR to track pyrazine C-O bond formation (disappearance of starting material peaks at ~1250 cm⁻¹) .
- Case Study: A 78% yield was reported using DMF, K2CO3, and 24-hour reflux .
Q. Q4. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Hypothesis Testing:
- Data Analysis:
- SAR Modeling: Use QSAR to correlate substituents (e.g., pyrrolidine ring size, thioether position) with activity trends .
- Example: A study found that replacing pyrrolidine with piperidine reduced IC50 by 50% in kinase inhibition assays .
Q. Q5. What strategies mitigate degradation of the methylthio group during in vitro pharmacological studies?
Methodological Answer:
- Stabilization Techniques:
- Analytical Validation:
- LC-MS/MS Stability Assays: Monitor degradation products (e.g., sulfoxide/sulfone derivatives) over 24-hour incubation .
- Case Study: A 30% loss of parent compound was observed at pH <6, mitigated by buffer optimization .
Q. Q6. How can computational methods guide the design of derivatives targeting specific biological pathways?
Methodological Answer:
- Docking Studies:
- Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize derivatives with H-bonds to hinge region residues) .
- MD Simulations:
- Assess pyrrolidine ring flexibility and its impact on target binding (e.g., RMSD <2 Å over 100 ns simulations) .
- ADMET Prediction:
- SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
